molecular formula C9H9ClFNO B1441435 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride CAS No. 1354950-12-1

4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride

Cat. No.: B1441435
CAS No.: 1354950-12-1
M. Wt: 201.62 g/mol
InChI Key: FZKVYBFPAHBKGE-UHFFFAOYSA-N
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Description

This compound, 4-fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride, is a chemical building block of significant interest in medicinal chemistry and chemical biology research. Its primary research value lies in its role as a key synthetic intermediate for the discovery and development of covalent ligands. The structure incorporates both a reactive aniline moiety and an alkyne functional group, making it a versatile precursor for further chemical modifications. Notably, this compound has been identified as a critical intermediate in the synthesis of a functional covalent ligand known as EN4, which targets the intrinsically disordered region of the MYC oncoprotein . MYC is a major transcriptional driver in a majority of human cancers but has been notoriously challenging to target with conventional therapeutics. Research demonstrates that ligands derived from this scaffold can covalently engage cysteine residues within MYC, leading to a reduction in its transcriptional activity, downregulation of MYC target genes, and the impairment of tumorigenesis in cellular models . This positions 4-fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride as a valuable starting material for researchers exploring novel therapeutic strategies against historically "undruggable" targets like MYC through covalent inhibition. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-fluoro-2-prop-2-ynoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO.ClH/c1-2-5-12-9-6-7(10)3-4-8(9)11;/h1,3-4,6H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKVYBFPAHBKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=CC(=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354950-12-1
Record name Benzenamine, 4-fluoro-2-(2-propyn-1-yloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354950-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Route

The principal synthetic route involves:

  • Starting materials: 4-fluoroaniline (or 5-fluoro-2-nitroaniline as an alternative precursor)
  • Key reagent: Propargyl bromide (for introducing the prop-2-yn-1-yloxy group)
  • Base: Potassium carbonate (K2CO3) to deprotonate the hydroxyl or amine group and facilitate nucleophilic substitution
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone
  • Conditions: Reflux or room temperature stirring, depending on substrate and solvent

The general reaction scheme is:

  • Nucleophilic substitution: The amino or nitro-substituted fluorobenzene reacts with propargyl bromide in the presence of potassium carbonate. The base abstracts a proton, enabling the nucleophilic oxygen or nitrogen to attack the alkyl bromide, forming the propargyloxy ether linkage.

  • Reduction (if starting from nitro compound): When 5-fluoro-2-nitroaniline is used, the nitro group is subsequently reduced to an amine using appropriate reducing agents (e.g., catalytic hydrogenation or chemical reducers).

  • Formation of hydrochloride salt: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid, improving water solubility and crystallinity.

Reaction Optimization

  • Solvent choice: Acetone has been shown to provide optimal solvation for nucleophilic substitution via an SN2 mechanism, favoring good yields (53–85%) especially for phenol derivatives; aniline derivatives typically give moderate yields due to electronic effects.
  • Base: Potassium carbonate is preferred for its mildness and efficiency in deprotonation.
  • Temperature: Reflux conditions in DMF or room temperature stirring in acetone have been reported.
  • Stoichiometry: Using slight excess of propargyl bromide ensures complete substitution.
  • Reaction time: Typically overnight stirring (12–24 hours) is sufficient for completion.
  • Purification: Vacuum drying and trituration with water remove unreacted starting materials and by-products.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Nucleophilic substitution 4-fluoroaniline + propargyl bromide + K2CO3 DMF or acetone Reflux or RT (25°C) 60–85 Aprotic solvents favor SN2; acetone preferred for anilines
Reduction (if nitro precursor) Catalytic hydrogenation or chemical reductants Ethanol or other solvents RT or mild heating >90 Converts nitro to amine
Salt formation Treatment with HCl Ethanol or water RT Quantitative Enhances solubility and stability

Mechanistic Insights and Reaction Analysis

  • The substitution reaction proceeds via an SN2 mechanism, where the nucleophile (oxygen of the amino or hydroxyl group) attacks the electrophilic carbon of propargyl bromide, displacing bromide.
  • Electron-withdrawing fluorine substituent stabilizes the intermediate and influences reactivity.
  • Aprotic solvents stabilize the transition state and enhance nucleophilicity.
  • Reduction of nitro groups to amines is a well-established step to obtain the aniline derivative.
  • Formation of hydrochloride salt improves compound handling and storage.

Supporting Research Findings

  • Batool et al. (2014) demonstrated that potassium carbonate in acetone is an effective system for synthesizing prop-2-ynyloxy benzene derivatives, including aniline analogues, with yields up to 85%.
  • Spectroscopic characterization (NMR, UV/Vis, and X-ray crystallography) confirms the structure and purity of the synthesized compound. Key NMR signals include the terminal alkyne proton (~2.5 ppm in ^1H NMR) and fluorine coupling patterns.
  • Stability studies recommend storage at -20°C to maintain compound integrity for extended periods.

Summary Table of Preparation Methods

Preparation Step Description Key Parameters Reference
Nucleophilic substitution Reaction of 4-fluoroaniline with propargyl bromide K2CO3 base, DMF or acetone, reflux/RT
Reduction (if nitro group) Reduction of 5-fluoro-2-nitroaniline to amine Catalytic hydrogenation or chemical reductants
Salt formation Conversion to hydrochloride salt HCl treatment, RT, ethanol or water
Purification Vacuum drying, trituration with water Removal of impurities

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride has shown potential in antiviral research, particularly as a precursor for the synthesis of indole derivatives that exhibit antiviral activity against RNA and DNA viruses. Studies have indicated that compounds derived from this structure can inhibit viral replication and modulate immune responses.

Organic Synthesis

This compound serves as an intermediate in organic synthesis, contributing to the development of more complex molecules. It is utilized in reactions such as nucleophilic substitution and oxidation, allowing for the creation of various derivatives with potential therapeutic applications.

Analytical Chemistry

In analytical methods, 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride is employed in techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry) for chemical analysis and quality control.

Biochemical Assays

The compound is also used in biochemical assays to study enzyme activity and protein interactions. It has demonstrated significant enzyme inhibition properties, particularly against urease, which is crucial for certain metabolic pathways. The following table summarizes its enzyme inhibition activity:

Compound% Inhibition at 50 µg/mL% Inhibition at 100 µg/mLIC50 (µg/mL)
4-Fluoro-2-(prop-2-yn-1-yloxy)aniline42.5 ± 0.782.0 ± 0.0960.2

Anticancer Research

Research has indicated that related compounds exhibit antiproliferative effects against various cancer cell lines, such as HeLa (cervical cancer) and BxPC-3 (pancreatic cancer). The following table provides IC50 values for these cell lines:

Cell LineIC50 (µM)
HeLa1.4 ± 0.2
BxPC-30.50 ± 0.02

These findings suggest that compounds similar to 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride may hold promise for cancer therapy, warranting further investigation into their mechanisms of action and efficacy .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride
  • Molecular Formula: C₉H₈FNO·HCl
  • Molecular Weight : 165.16 g/mol (free base); 201.64 g/mol (hydrochloride salt)
  • CAS Number : 1250903-41-3 (free base) .

Structural Features :
The compound consists of an aniline core substituted with a fluorine atom at the para position and a propargyloxy (prop-2-yn-1-yloxy) group at the ortho position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical applications .

Synthesis :
4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride is synthesized via a two-step process:

Acetylation : N-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (intermediate 221) is prepared by reacting 4-fluoro-2-hydroxyaniline with propargyl bromide under basic conditions.

Hydrolysis and Salt Formation: The acetylated intermediate is treated with HCl in ethanol/methanol, yielding the hydrochloride salt with 70% purity after purification .

Applications :
This compound is utilized as a precursor in antibiotic delivery systems due to its propargyl group, which enables click chemistry for bioconjugation. Its fluorinated aromatic core enhances membrane permeability and target specificity .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride with analogous compounds, highlighting key structural differences and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride C₉H₈FNO·HCl 201.64 -NH₂, -F, propargyloxy, HCl Antibiotic delivery, bioconjugation
4-Fluoro-2-(trifluoromethyl)benzaldehyde C₈H₄F₄O 192.11 -CHO, -F, -CF₃ Agrochemical intermediates
4-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride C₁₄H₁₈ClFN₂O 284.76 -F, piperidine, isoindolinone, HCl Pharmaceutical intermediates
3-Fluoro-4-[2-(tetramethyl-dioxaborolan-2-yl)phenoxy]aniline hydrochloride C₁₉H₂₂BClFNO₃ 385.65 -NH₂, -F, boronate ester, HCl Suzuki-Miyaura cross-coupling reagent
Mefentrifluconazole (Agrochemical) C₁₇H₁₃ClF₃N₅O 407.77 -F, -CF₃, triazole Antifungal agent

Key Differences and Implications

Propargyloxy Group vs. Trifluoromethyl Group :

  • The propargyloxy group in the target compound enables click chemistry for bioconjugation, whereas trifluoromethyl groups (e.g., in mefentrifluconazole) enhance lipophilicity and metabolic stability, making them ideal for antifungal applications .

Hydrochloride Salt vs. Boronate Esters :

  • The hydrochloride salt improves aqueous solubility, critical for drug delivery. In contrast, boronate esters (e.g., PN-1623) are used in cross-coupling reactions for synthesizing aryl-aryl bonds .

Piperidine vs. Aniline Cores :

  • Piperidine-containing compounds (e.g., ) exhibit enhanced bioavailability due to their basic nitrogen, whereas aniline derivatives are often employed as intermediates due to their reactivity .

Fluorine Positional Effects :

  • Fluorine at the para position (target compound) directs electrophilic substitution, while ortho-fluorine (e.g., 4-Fluoro-2,3-dimethylaniline) sterically hinders reactions, altering synthetic pathways .

Research Findings

  • Antifungal Activity : Mefentrifluconazole (C₁₇H₁₃ClF₃N₅O) demonstrates broad-spectrum antifungal activity due to its triazole ring and trifluoromethyl group, inhibiting cytochrome P450 enzymes in pathogens .
  • Drug Delivery : The propargyloxy group in the target compound facilitates covalent bonding with azide-containing biomolecules, enabling targeted antibiotic delivery .
  • Boronates in Synthesis : Boronate-containing analogs (e.g., PN-1623) are pivotal in synthesizing biaryl structures via Suzuki-Miyaura reactions, a cornerstone of medicinal chemistry .

Biological Activity

4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse applications and mechanisms of action. This article provides a comprehensive overview of its biological activity, including enzyme interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H9ClFC_9H_9ClF and a molecular weight of 185.63 g/mol. Its structure features a fluoro group at the para position of the aniline moiety, linked to a prop-2-yn-1-yloxy side chain. The hydrochloride form enhances its solubility in water, making it suitable for various chemical applications and biological studies.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. The presence of the fluoro group increases binding affinity to these targets, while the prop-2-yn-1-yloxy group facilitates covalent bonding with active sites. This interaction leads to modulation of biological pathways and inhibition of specific enzymatic activities, making it a valuable tool in biochemical assays.

Enzyme Inhibition

Research indicates that 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride exhibits notable enzyme inhibition properties. For example, studies have demonstrated its effectiveness in inhibiting urease activity, with varying percentages of inhibition observed at different concentrations:

Compound% Inhibition at 50 µg/mL% Inhibition at 100 µg/mLIC50 (µg/mL)
4-Fluoro-2-(prop-2-yn-1-yloxy)aniline42.5 ± 0.782.0 ± 0.0960.2
Other derivativesVarious (up to 89.42 ± 0.05)Various (up to 89.42 ± 0.05)Various

This data suggests that the compound can effectively modulate enzyme activity, which is crucial for understanding its potential therapeutic applications .

Antiproliferative Activity

The compound has also been studied for its antiproliferative effects against various cancer cell lines. For instance, research involving related compounds indicates that similar structures exhibit significant cytotoxicity against HeLa (cervical cancer) and BxPC-3 (pancreatic cancer) cells:

Cell LineIC50 (µM)
HeLa1.4 ± 0.2
BxPC-30.50 ± 0.02

These findings highlight the potential of compounds like 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride in cancer therapy, warranting further investigation into their mechanisms and efficacy .

Study on Enzyme Interactions

A study conducted on the enzyme inhibition properties of various derivatives showed that compounds with similar structures to 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride displayed promising results in inhibiting urease activity, which is critical for certain metabolic pathways in microorganisms .

Anticancer Research

In vitro studies have assessed the anticancer activity of related compounds against multiple cell lines, demonstrating that modifications in chemical structure can significantly enhance or reduce biological activity. The results suggest that optimizing these structures could lead to more effective therapeutic agents targeting specific cancers .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of a fluoroaniline derivative with propargyl bromide under basic conditions, followed by HCl salt formation. Key steps include optimizing reaction temperature (e.g., 72°C for hydrolysis, as in similar compounds ), stoichiometric control of HCl (3 equivalents recommended ), and purification via solvent precipitation (e.g., ether/petroleum ether mixtures to isolate solids ). HPLC comparison with authentic standards is critical for purity validation (>95% target ).

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:

  • NMR (1H/13C) to confirm substitution patterns (e.g., propargyloxy group at C2, fluoro at C4).
  • UV/Vis spectroscopy (λmax ~208 nm, similar to structurally related aryl amines ).
  • HPLC with authentic reference standards to validate retention times and detect impurities .
  • Elemental analysis to verify molecular formula (C9H9FNO·HCl).

Q. What are the optimal storage conditions to ensure long-term stability?

  • Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability studies on analogous compounds (e.g., allyloxy-substituted amines) show ≥5-year stability under these conditions . Avoid aqueous solutions unless buffered, as HCl salts may hydrolyze under prolonged ambient humidity.

Advanced Research Questions

Q. How do conflicting data on reaction yields (e.g., 38.5% in similar syntheses ) inform protocol optimization?

  • Methodological Answer : Low yields often stem from competing side reactions (e.g., propargyl group polymerization). Mitigation strategies:

  • Use inert atmospheres (N2/Ar) to suppress oxidation.
  • Optimize solvent polarity (THF vs. DMF) to control reaction kinetics.
  • Monitor intermediates via TLC or in situ IR to halt reactions at optimal conversion.

Q. What analytical challenges arise when detecting trace impurities in this compound?

  • Methodological Answer : Impurities (e.g., unreacted propargyl bromide or dehalogenated byproducts) may exist at sub-ppm levels. Use:

  • GC-MS with headspace sampling for volatile impurities.
  • LC-HRMS for non-volatile residues.
  • Challenges include low analyte concentrations and overlapping spectral peaks, requiring high-resolution instrumentation .

Q. How does the propargyloxy group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The propargyloxy moiety acts as both an electron-withdrawing group (via conjugation) and a potential ligand for transition metals. In Pd-catalyzed couplings (e.g., Sonogashira), steric hindrance from the triple bond may reduce efficiency. Computational modeling (DFT) is recommended to predict reactivity hotspots .

Q. What strategies resolve contradictions in reported bioactivity data for fluoroaniline derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting solubility). Standardize protocols:

  • Use DMSO stocks with <0.1% residual solvent in cell-based assays.
  • Validate target engagement via SPR or ITC to confirm binding affinities.
  • Cross-reference toxicity profiles with databases (e.g., unknown bio-toxicity of industrial analogs ).

Key Research Gaps

  • Mechanistic Studies : Role of the propargyloxy group in electrophilic aromatic substitution remains underexplored.
  • Toxicity Profiling : Limited data on environmental persistence or metabolic pathways (critical for lab safety ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride
Reactant of Route 2
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4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride

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